Ethyl 4-tert-butyl-3-nitrobenzoate
Overview
Description
Ethyl 4-tert-butyl-3-nitrobenzoate is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Structural and Spectroscopic Analysis
Ethyl 4-(butylamino)-3-nitrobenzoate was used in a study to synthesize ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. The synthesis involved a "one-pot" nitro-reductive cyclization, yielding an 87% success rate. The compound's structural characterization was determined using various spectroscopic methods, such as Fourier-transform infrared spectroscopy (FT-IR) and Proton nuclear magnetic resonance (1H-NMR) (Reshma Sathyanarayana & B. Poojary, 2021).
Crystallography
In crystallography, the structure of ethyl 4-butylamino-3-nitrobenzoate was examined. The compound's crystal structure included three crystallographically independent molecules, each with an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif. This study contributes to understanding intermolecular interactions and molecular structure (S. N. Narendra Babu et al., 2009).
Electrochemical Behavior
Research on the electrochemical behavior of compounds like ethyl 4-tert-butyl-3-nitrobenzoate has been conducted. This includes studying the electrochemical cleavage of the nitrobenzoyl group from butyl nitrobenzoates, which revealed insights into protecting functional hydroxyl groups and yielded high efficiencies in certain electrochemical reactions (S. M. A. Jorge & N. Stradiotto, 1996).
Esterification Catalysis
The molecule has been involved in studies investigating esterification processes. For example, the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids was examined, with ethyl 4-nitrobenzoate being a key compound in the process. This research offers valuable insights into catalyst efficiency and reusability in esterification reactions (Liang Hong-ze, 2013).
Properties
IUPAC Name |
ethyl 4-tert-butyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-5-18-12(15)9-6-7-10(13(2,3)4)11(8-9)14(16)17/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSAGWGSTPOYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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